2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [2-[2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]-4-quinolinyl] ester is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Thermal Reactions and Cyclization Processes : Research by Täubl and Stadlbauer (1997) explored the thermal reactions of compounds related to 2-{2-[2-(Acetyloxy)-5-methoxy-3-nitrophenyl]vinyl}-4-quinolinyl acetate, finding that different ester substituents affect the thermolysis outcomes, leading to various derivatives including ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates (Täubl & Stadlbauer, 1997).
Use as a Protecting Group in Organic Synthesis : The utility of related 2-nitrophenylacetyl (NPAc) groups for protecting hydroxyl functions in organic synthesis was demonstrated by Daragics and Fügedi (2010). This suggests potential applications of similar compounds in complex organic syntheses (Daragics & Fügedi, 2010).
Luminescent Properties and Synthesis : Serdyuk et al. (2012) synthesized compounds similar to this compound and studied their luminescent properties. This research could imply potential applications in materials science, particularly in the development of luminescent materials (Serdyuk et al., 2012).
Reactivity and Cyclization in Organic Chemistry : The study of the reactivity and cyclization of compounds with structural similarities to this compound has been a subject of interest. For instance, research by Behzadi and Owen (1974) on the reactivity of phenylthioethyl methanesulphonates highlights the diverse chemical transformations that these types of compounds can undergo (Behzadi & Owen, 1974).
Synthesis and Structural Analysis : Research efforts like those of Kononov et al. (1988) have focused on synthesizing derivatives of quinolinecarboxylic acids, which is relevant to understanding the synthesis pathways and structural characteristics of compounds like this compound (Kononov et al., 1988).
Potential in Pharmaceutical Research : Though the direct application in pharmaceutical research is not explicit for this specific compound, related research like that conducted by Werbel et al. (1986) on quinoline derivatives and their antimalarial activity suggests potential medicinal applications of similar compounds (Werbel et al., 1986).
Properties
Molecular Formula |
C22H18N2O7 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[2-[(E)-2-(2-acetyloxy-5-methoxy-3-nitrophenyl)ethenyl]quinolin-4-yl] acetate |
InChI |
InChI=1S/C22H18N2O7/c1-13(25)30-21-11-16(23-19-7-5-4-6-18(19)21)9-8-15-10-17(29-3)12-20(24(27)28)22(15)31-14(2)26/h4-12H,1-3H3/b9-8+ |
InChI Key |
ULCXTEUAQBVMFX-CMDGGOBGSA-N |
Isomeric SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)/C=C/C3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=NC2=CC=CC=C21)C=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.